Coordination Polymer Formation vs. Discrete Monomers: Impact of 4-Pyridyl Substituent on Supramolecular Architecture
The 4-pyridyl substituent of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine (L1) dictates the formation of a 1D directional coordination polymer when reacted with CdCl₂, whereas the 3-pyridyl isomer (L2) yields discrete monomeric crystals under analogous conditions [1]. Specifically, L1 with CdCl₂ generates a polymer via metal coordination through its 4-pyridyl substituent, while L2 with CdBr₂ forms a discrete 5-coordinate monomeric complex with a dormant 3-pyridyl group [2].
| Evidence Dimension | Coordination polymer formation tendency |
|---|---|
| Target Compound Data | Forms 1D directional coordination polymer with CdCl₂ via 4-pyridyl coordination |
| Comparator Or Baseline | 4′-(3-pyridyl)-2,2′:6′,2″-terpyridine (L2) forms discrete 5-coordinate monomer with CdBr₂; 3-pyridyl remains dormant |
| Quantified Difference | Polymer vs. discrete monomer; stoichiometry: M:L = 1:1 in both cases but distinct supramolecular outcome |
| Conditions | Reaction with Cd(II) salts (CdCl₂, CdBr₂) in 1:1 stoichiometry; crystal structure determination |
Why This Matters
Selection of the 4-pyridyl isomer is essential for constructing extended coordination polymers and metal-organic frameworks, whereas the 3-pyridyl analog is unsuitable for such applications.
- [1] Ollagnier, C.M.A., et al. 4′-(pyridyl)-2,2′:6′,2″-Terpyridine ligands: discrete metal complexes and their polymeric assemblies as a function of N-pyridyl substitution patterns. Supramolecular Chemistry, 2012, 24(8), 563-571. DOI: 10.1080/10610278.2012.691609 View Source
- [2] Ollagnier, C.M.A., et al. (2012). Ibid. View Source
